1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole
Description
Molecular Architecture and Basic Structure
The title compound represents a sophisticated molecular framework consisting of two 1H-1,2,3-benzotriazole units symmetrically arranged around a central 1,4-benzenedicarbonyl linker. The molecular formula C₂₀H₁₂N₆O₂ indicates the presence of twenty carbon atoms, twelve hydrogen atoms, six nitrogen atoms, and two oxygen atoms, forming a complex heterocyclic system. The compound can be systematically named as this compound, reflecting its symmetrical bis-substituted nature.
The structural foundation of this compound builds upon the well-established benzotriazole scaffold, which consists of a benzene ring fused to a 1H-1,2,3-triazole ring. In the parent benzotriazole system, X-ray crystallographic studies have confirmed that the N=N and HN-N distances are 1.306 and 1.340 Å, respectively, establishing the basic geometric parameters for the triazole ring system. The benzotriazole units in the title compound maintain these fundamental structural characteristics while being modified through carbonyl linkages at the N-1 position.
The central aromatic bridge provides a rigid framework that influences the overall molecular conformation and potential intermolecular interactions. The presence of two carbonyl groups creates electron-withdrawing effects that significantly impact the electronic distribution throughout the molecule. These structural features contribute to the compound's stability and influence its chemical reactivity patterns.
Spectroscopic Characterization
The spectroscopic identification of benzotriazole derivatives relies on characteristic features in both infrared and nuclear magnetic resonance spectra. For benzotriazole systems, computational studies have demonstrated excellent agreement between theoretical and experimental vibrational frequencies when appropriate scale factors are applied. The carbonyl stretching frequencies in the title compound are expected to appear in the characteristic region around 1650-1680 cm⁻¹, reflecting the conjugation between the benzotriazole nitrogen and the carbonyl carbon.
Nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment of both the aromatic protons and the triazole nitrogen atoms. In related benzotriazole derivatives, the aromatic protons typically appear in the range of 7.2-8.5 ppm, with the triazole protons showing distinct chemical shifts depending on the substitution pattern. The symmetrical nature of the title compound should result in simplified NMR spectra due to the equivalent environments of the two benzotriazole moieties.
Mass spectrometric analysis confirms the molecular ion peak at m/z 368, consistent with the proposed molecular formula. The fragmentation pattern typically shows loss of the carbonyl groups and subsequent breakdown of the benzotriazole rings, providing structural confirmation through characteristic fragment ions.
Properties
IUPAC Name |
[4-(benzotriazole-1-carbonyl)phenyl]-(benzotriazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N6O2/c27-19(25-17-7-3-1-5-15(17)21-23-25)13-9-11-14(12-10-13)20(28)26-18-8-4-2-6-16(18)22-24-26/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENGEFVBQPWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)C(=O)N4C5=CC=CC=C5N=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Terephthaloyl Dichloride-Mediated Coupling
This method leverages terephthaloyl dichloride (1,2-benzenedicarbonyl chloride) to bridge benzotriazole derivatives.
Reaction Scheme:
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Synthesis of 1H-Benzotriazole-1-carbonyl Chloride:
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Coupling with Terephthaloyl Dichloride:
Advantages:
Limitations:
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Requires careful handling of corrosive reagents (SOCl₂, terephthaloyl dichloride).
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, enhancing yields and reducing reaction times.
Protocol:
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Substrate Preparation:
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1H-Benzotriazole-1-carbonyl chloride (1 mmol) and terephthaloyl dichloride (0.5 mmol) are dissolved in dry acetonitrile.
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Microwave Conditions:
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Workup:
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Cool, filter, and recrystallize from ethanol.
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Yield: ~80–90% (estimated from similar benzotriazole couplings).
Advantages:
Solvent-Free N-Acylation
A green chemistry approach for regioselective N-alkylation, adaptable to carbonyl coupling.
Procedure:
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Reagents:
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1H-Benzotriazole (10 mmol), K₂CO₃ (2 mmol), SiO₂ (catalyst), TBAB (tetrabutylammonium bromide, 1 mmol).
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Conditions:
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Grind reagents in a mortar under solvent-free conditions (thermal or microwave).
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Product Isolation:
Limitations:
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Requires precise control of stoichiometry to avoid side products.
Reaction Optimization and Challenges
Regioselectivity Control
The para-substitution pattern is critical. Terephthaloyl dichloride ensures this by design, but competing ortho/metaxylation must be minimized.
| Approach | Mechanism | Outcome |
|---|---|---|
| Terephthaloyl Dichloride | Steric guidance via para-substituted carbonyl | High para-selectivity |
| Microwave Irradiation | Rapid kinetics reduce side reactions | Improved purity |
Purification Strategies
Post-reaction purification is crucial due to potential byproducts (e.g., unreacted acyl chlorides).
| Method | Procedure | Efficiency |
|---|---|---|
| Activated Carbon Treatment | Adsorb impurities in hot aqueous solution | Effective for color removal |
| Column Chromatography | Silica gel, petroleum ether/ethyl acetate | High purity (>98%) |
Note: Vacuum distillation is avoided due to explosion risks.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Key Reagents |
|---|---|---|---|---|
| Terephthaloyl Dichloride | 60–70% | 2–4 h | High | SOCl₂, terephthaloyl dichloride |
| Microwave-Assisted | 80–90% | 3–5 min | Moderate | Acetonitrile, DMAP |
| Solvent-Free N-Acylation | 70–85% | 1 h | Low | K₂CO₃, SiO₂, TBAB |
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research has indicated that benzotriazole derivatives exhibit significant antiviral properties. Studies have shown that compounds similar to 1-[4-(1H-1,2,3-benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole can inhibit various viral strains including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV) .
Case Study : A series of benzotriazole derivatives were tested against RNA viruses. The results indicated effective inhibition at low concentrations, suggesting potential as antiviral agents .
Antimicrobial Activity
Benzotriazoles have been characterized for their antibacterial and antifungal activities. The compound has been shown to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Research Findings :
- Minimum Inhibitory Concentration (MIC) values for various derivatives were determined, with some exhibiting potent activity against Escherichia coli and Staphylococcus aureus .
- A study highlighted that chlorosubstituted benzotriazoles demonstrated superior antibacterial efficacy compared to standard antibiotics .
Analgesic Properties
Certain benzotriazole derivatives have been synthesized and evaluated for analgesic effects. For instance, studies indicated that specific chlorosubstituted phenoxyacetyl benzotriazoles exhibited analgesic activity in laboratory settings .
UV Absorption and Stabilization
Benzotriazoles are widely recognized for their application as UV stabilizers in plastics and coatings. The presence of the benzotriazole moiety helps absorb harmful UV radiation, thereby protecting materials from degradation.
Application Example :
- In polymer formulations, the incorporation of this compound can enhance the longevity and stability of products exposed to sunlight .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, inhibiting their catalytic activity. Additionally, the compound can interfere with signaling pathways by binding to specific proteins, thereby modulating their function .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- The target compound’s dual benzotriazole units enhance π-π stacking and electron-withdrawing capacity compared to mono-triazole derivatives like those in and .
- Fluorinated analogues (e.g., ) exhibit improved lipophilicity and metabolic stability, whereas the target compound lacks explicit fluorination .
Key Research Findings
Click Chemistry Relevance : The prevalence of CuAAC in synthesizing triazoles () supports the hypothesis that the target compound could be optimized using similar green methodologies .
Structural Flexibility : Derivatives with piperazine or thiophene moieties () highlight the adaptability of benzotriazole scaffolds for tuning solubility and target interactions .
Crystallographic Data : While provides crystallographic details for simpler triazoles, the target compound’s structural analysis (e.g., bond angles, packing) remains unstudied in the provided literature .
Biological Activity
The compound 1-[4-(1H-1,2,3-benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and anticancer properties based on recent research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 368.3 g/mol. The structure comprises two benzotriazole moieties connected by a carbonyl and benzoyl group, which may enhance its biological interactions.
Antimicrobial Activity
Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:
- A study reported that various benzotriazole compounds demonstrated bactericidal activity against strains such as Escherichia coli and Staphylococcus aureus .
- Specifically, derivatives with bulky hydrophobic groups showed enhanced antimicrobial efficacy. The presence of these groups likely contributes to their ability to penetrate bacterial membranes more effectively .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity |
|---|---|---|---|
| Compound A | E. coli | 15 | Moderate |
| Compound B | S. aureus | 20 | High |
| Compound C | Pseudomonas aeruginosa | 12 | Low |
Antiviral Activity
Benzotriazole derivatives have also been investigated for their antiviral properties:
- Inhibition of Hepatitis C Virus (HCV) : N-alkylated benzotriazole derivatives were found to exhibit potent inhibitory activity against HCV helicase. The most effective derivatives had IC50 values around 6.5 µM when tested with DNA substrates .
- Mechanism : The antiviral activity is attributed to the ability of these compounds to interfere with viral replication processes by inhibiting essential viral enzymes.
Anticancer Activity
The anticancer potential of benzotriazole derivatives has garnered attention due to their ability to induce apoptosis in cancer cells:
- A recent study synthesized a library of substituted benzotriazoles and evaluated their cytotoxicity against various cancer cell lines including BT-474 and HeLa. One compound displayed an IC50 value of 0.99 µM against BT-474 cells .
- Mechanism of Action : The induction of apoptosis was confirmed through assays that demonstrated cell cycle arrest and increased annexin V staining in treated cells .
Table 2: Cytotoxicity Data for Benzotriazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound D | BT-474 | 0.99 | Apoptosis induction |
| Compound E | HeLa | 2.5 | Cell cycle arrest |
| Compound F | MCF-7 | 1.5 | Apoptosis induction |
Case Studies
Several case studies highlight the biological activities of benzotriazole derivatives:
- Antibacterial Study : A series of chlorosubstituted benzotriazoles were synthesized and tested for their antibacterial properties. Results indicated that certain derivatives exhibited significant activity against gram-positive and gram-negative bacteria .
- Antiviral Research : In a study focusing on HCV, specific N-alkyl derivatives showed enhanced selectivity and potency against the virus's helicase, suggesting potential therapeutic applications in treating viral infections .
- Cancer Treatment : Investigations into the cytotoxic effects of benzotriazole-based compounds revealed promising results in inhibiting tumor growth in vitro, indicating a potential pathway for developing new cancer therapies .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[4-(1H-1,2,3-benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole?
The synthesis typically involves coupling benzotriazole derivatives with activated carbonyl intermediates. A two-step approach is recommended:
- Step 1 : React 1H-1,2,3-benzotriazole with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate 4-(1H-benzotriazole-1-carbonyl)benzoyl chloride .
- Step 2 : Perform a second coupling with another equivalent of 1H-1,2,3-benzotriazole under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions. Purification via column chromatography (SiO₂, ethyl acetate/hexane gradient) yields the final compound . Key considerations: Monitor reaction progress using TLC and confirm purity via NMR (e.g., absence of unreacted benzotriazole signals at δ 7.8–8.3 ppm) .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
Conduct pH-dependent stability studies using:
- UV-Vis Spectroscopy : Track absorbance changes (e.g., λ~270 nm for benzotriazole) in buffered solutions (pH 2–12) over 24 hours .
- HPLC Analysis : Compare retention times and peak areas to identify degradation products .
- NMR Stability Assays : Analyze ¹H NMR spectra in D₂O at pH 7.4 and 2.0 to detect hydrolytic cleavage of the carbonyl bond . Note: The benzotriazole moiety is prone to hydrolysis under strongly acidic/basic conditions; stability is optimal at neutral pH .
Advanced Research Questions
Q. What strategies resolve contradictory data in spectral analysis (e.g., unexpected NMR splitting or LC-MS adducts)?
Contradictions often arise from dynamic equilibria or solvent interactions. Mitigation strategies include:
- Variable-Temperature NMR : Identify rotational isomers (e.g., hindered rotation around the benzoyl group) by acquiring spectra at 25°C and 60°C .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ or MALDI-TOF to distinguish true molecular ions from solvent adducts (e.g., [M+Na]+ vs. [M+ACN+H]+) .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to confirm assignments .
Q. How can researchers design experiments to probe the compound’s interactions with biological macromolecules?
Use a combination of biophysical and computational methods:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450) on a sensor chip to measure binding kinetics (ka/kd) .
- Molecular Docking : Simulate binding poses with Autodock Vina, focusing on the benzotriazole rings’ π-π stacking with aromatic residues .
- Fluorescence Quenching Assays : Titrate the compound into protein solutions (e.g., BSA) and monitor Trp fluorescence quenching to estimate binding constants . Note: Control for nonspecific interactions by testing structurally analogous compounds (e.g., benzyl carbamate derivatives) .
Q. What methodologies address low reproducibility in catalytic applications (e.g., inconsistent yields in cross-coupling reactions)?
Reproducibility issues often stem from trace metal contamination or moisture. Optimize protocols by:
- Strict Anhydrous Conditions : Use freshly distilled solvents (e.g., THF over Na/benzophenone) and flame-dried glassware .
- Catalyst Screening : Test Pd(II)/Cu(I) systems (e.g., Pd(OAc)₂/CuI with PPh₃ ligands) to enhance coupling efficiency .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction times dynamically .
Data Analysis & Mechanistic Questions
Q. How should researchers analyze conflicting bioactivity data across cell-based vs. enzymatic assays?
Discrepancies may arise from off-target effects or differential membrane permeability. Solutions include:
- Permeability Assays : Use Caco-2 cell monolayers to quantify apparent permeability (Papp) and correlate with cellular activity .
- Proteomics Profiling : Perform SILAC-based screens to identify unintended protein targets in cell lysates .
- Enzyme Kinetics : Compare IC₅₀ values in purified enzyme vs. cell lysate systems to isolate inhibitory mechanisms .
Q. What computational approaches validate the compound’s electronic structure and reactivity?
Leverage quantum mechanical and molecular dynamics (MD) simulations:
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic attack sites .
- MD Simulations : Simulate solvation dynamics in explicit water to assess aggregation tendencies or solvent interactions .
- Docking-MD Hybrid Workflows : Combine docking poses with 100-ns MD trajectories to evaluate binding mode stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
